molecular formula C16H20FN3O5 B601334 Linezolid N-Oxide CAS No. 189038-36-6

Linezolid N-Oxide

Cat. No.: B601334
CAS No.: 189038-36-6
M. Wt: 353.35
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Linezolid N-Oxide is a derivative of Linezolid, which belongs to the oxazolidinone class of antibiotics. Linezolid is known for its effectiveness against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus and vancomycin-resistant enterococci . This compound retains the core structure of Linezolid but includes an additional N-oxide functional group, which can potentially alter its pharmacological properties and biological activity.

Mechanism of Action

Target of Action

Linezolid N-Oxide primarily targets aerobic Gram-positive bacteria . It is particularly effective against both enterococci and staphylococci, and most isolates of streptococci . The primary molecular target of this compound is the 23S ribosomal RNA of the 50S subunit in these bacteria .

Mode of Action

This compound exerts its antibacterial activity by inhibiting the initiation of bacterial protein synthesis . More specifically, it binds to the 23S ribosomal RNA of the 50S subunit . This binding prevents the formation of the 70S initiation complex, which is essential for bacterial reproduction .

Biochemical Pathways

The primary biochemical pathway affected by this compound is bacterial protein synthesis . By inhibiting the formation of the 70S initiation complex, this compound disrupts the process of protein translation, leading to a reduction in the length of the developed peptide chains and a decrease in the rate of translation elongation .

Result of Action

The result of this compound’s action is the inhibition of bacterial growth and reproduction . By preventing the formation of the 70S initiation complex, this compound disrupts bacterial protein synthesis, which either stops bacterial growth or results in bacterial death .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the presence of other medications can lead to drug-drug interactions that may affect the pharmacokinetics and pharmacodynamics of this compound . Furthermore, individual genetic characteristics may render a patient more vulnerable to the effects of this compound . Therefore, the patient’s medical history, current medication regimen, and genetic factors should be considered when administering this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Linezolid N-Oxide typically involves the oxidation of Linezolid. One common method is the use of oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid under controlled conditions to introduce the N-oxide group into the Linezolid molecule .

Industrial Production Methods: Industrial production of this compound follows similar principles but is scaled up to ensure consistent quality and yield. Continuous flow synthesis is a method that has been explored for the production of Linezolid and its derivatives, including this compound. This method involves multiple reaction steps in a continuous flow system, which enhances efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: Linezolid N-Oxide can undergo various chemical reactions, including:

    Oxidation: Further oxidation can occur under strong oxidizing conditions.

    Reduction: The N-oxide group can be reduced back to the parent amine using reducing agents like zinc and acetic acid.

    Substitution: The N-oxide group can participate in nucleophilic substitution reactions, where nucleophiles replace the N-oxide group.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Zinc, acetic acid.

    Substitution: Various nucleophiles depending on the desired substitution product.

Major Products Formed:

    Oxidation: Further oxidized derivatives.

    Reduction: Linezolid.

    Substitution: Substituted Linezolid derivatives with different functional groups replacing the N-oxide.

Scientific Research Applications

Linezolid N-Oxide has several applications in scientific research:

    Chemistry: Used as a model compound to study the effects of N-oxide functional groups on the chemical properties of oxazolidinones.

    Biology: Investigated for its potential antibacterial activity and compared with Linezolid to understand the impact of the N-oxide group on biological efficacy.

    Medicine: Explored for its potential use in treating infections caused by multidrug-resistant bacteria.

    Industry: Used in the development of new antibiotics and as a reference compound in quality control processes.

Comparison with Similar Compounds

Uniqueness: Linezolid N-Oxide is unique due to the presence of the N-oxide functional group, which can alter its chemical and biological properties compared to its parent compound, Linezolid. This modification can potentially enhance its efficacy or reduce its side effects, making it a valuable compound for further research and development.

Properties

IUPAC Name

N-[[(5S)-3-[3-fluoro-4-(4-oxidomorpholin-4-ium-4-yl)phenyl]-2-oxo-1,3-oxazolidin-5-yl]methyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20FN3O5/c1-11(21)18-9-13-10-19(16(22)25-13)12-2-3-15(14(17)8-12)20(23)4-6-24-7-5-20/h2-3,8,13H,4-7,9-10H2,1H3,(H,18,21)/t13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMFKNYFIQWSUNN-ZDUSSCGKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCC1CN(C(=O)O1)C2=CC(=C(C=C2)[N+]3(CCOCC3)[O-])F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)NC[C@H]1CN(C(=O)O1)C2=CC(=C(C=C2)[N+]3(CCOCC3)[O-])F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20FN3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

189038-36-6
Record name Linezolid N-oxide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0189038366
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name LINEZOLID N-OXIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4JD2DSM8PQ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Customer
Q & A

Q1: What analytical method was used to detect Linezolid N-oxide in the research paper?

A1: The research paper describes a novel method using Capillary Electrophoresis coupled with Tandem Mass Spectrometry (CE-DAD-MS/MS) for the simultaneous determination and identification of various antibiotic drugs and their metabolites, including this compound, in human urine samples. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.